2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C11H11F3O. This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol typically involves the reaction of 1-phenylcyclopropyl ketone with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like dichloromethane or tetrahydrofuran
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted cyclopropyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or alter receptor signaling, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol stands out due to its unique trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential therapeutic applications make it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
InChI Key |
PFRDQTMRVOACDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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